molecular formula C56H107N5O26 B6313488 Carboxy-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-71-4

Carboxy-PEG(4)-[PEG(4)-OMe]3

Cat. No.: B6313488
CAS No.: 1333154-71-4
M. Wt: 1266.5 g/mol
InChI Key: BVBXFBFVYKRAGD-UHFFFAOYSA-N
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Description

Carboxy-PEG(4)-[PEG(4)-OMe]3 is a polymer compound composed of a carboxyl group at one end and three polyethylene glycol molecules with methyl ether functional groups on the other end. This compound is part of a class of polyethylene glycol derivatives known for their versatility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxy-PEG(4)-[PEG(4)-OMe]3 typically involves the reaction of a carboxyl-terminated polyethylene glycol with a methyl ether-terminated polyethylene glycol under specific conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group, allowing it to react with the hydroxyl group of the polyethylene glycol .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG(4)-[PEG(4)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like DCC and NHS are commonly used for esterification and amidation reactions.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and various carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carboxy-PEG(4)-[PEG(4)-OMe]3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for surface modification and as a spacer in the synthesis of complex molecules.

    Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.

    Industry: Applied in the production of biocompatible materials and as a component in various industrial formulations

Mechanism of Action

The mechanism of action of Carboxy-PEG(4)-[PEG(4)-OMe]3 involves its ability to form stable covalent bonds with various molecular targets. The carboxyl group can react with amine groups on proteins or other molecules, forming amide bonds. This modification can enhance the solubility, stability, and bioavailability of the modified molecules. The polyethylene glycol chains provide steric hindrance, reducing nonspecific interactions and improving the overall biocompatibility of the compound .

Comparison with Similar Compounds

Similar Compounds

    Carboxy-PEG(4)-Amine: Contains a carboxyl group and an amine group, used for similar applications but with different reactivity.

    Carboxy-PEG(8)-[PEG(8)-OMe]3: A longer chain version with similar functional groups, offering different physical properties and reactivity.

    Carboxy-PEG(12)-[PEG(12)-OMe]3: An even longer chain version, providing greater flexibility and different solubility characteristics

Uniqueness

Carboxy-PEG(4)-[PEG(4)-OMe]3 is unique due to its specific chain length and functional group arrangement, which provide a balance of solubility, reactivity, and biocompatibility. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H107N5O26/c1-69-15-7-51(63)58-12-20-74-25-30-79-35-38-82-41-44-85-47-56(48-86-45-42-83-39-36-80-31-26-75-21-13-59-52(64)8-16-70-2,49-87-46-43-84-40-37-81-32-27-76-22-14-60-53(65)9-17-71-3)61-54(66)10-18-72-23-28-77-33-34-78-29-24-73-19-11-57-50(62)5-4-6-55(67)68/h4-49H2,1-3H3,(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,61,66)(H,67,68)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBXFBFVYKRAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H107N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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